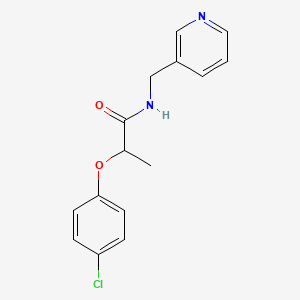![molecular formula C21H19FN2O4S B3932797 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B3932797.png)
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide
Overview
Description
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfamoyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
-
Suzuki–Miyaura Coupling: : This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C, and the use of solvents such as ethanol or water .
-
Sulfonamide Formation: This reaction typically requires a base such as triethylamine and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
-
Oxidation: : This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the phenoxyacetamide moiety, leading to the formation of carboxylic acids .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the acetamide moiety, resulting in the formation of amines .
-
Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound is studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
-
Materials Science: : The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity .
-
Biological Research: : It is used as a tool compound to study the effects of sulfamoyl and phenoxyacetamide groups on biological systems. This can provide insights into the design of new bioactive molecules .
Mechanism of Action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the phenoxyacetamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide: This compound is structurally similar but lacks the methyl group on the phenoxy ring.
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide: Similar structure with the methyl group in a different position.
Uniqueness
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring. This subtle difference can significantly impact its chemical reactivity and biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-15-3-2-4-19(13-15)28-14-21(25)23-17-9-11-20(12-10-17)29(26,27)24-18-7-5-16(22)6-8-18/h2-13,24H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYOEQUYTUOXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(4-methoxybenzyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3932722.png)
![N-[3-(benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B3932730.png)
![3-chloro-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3932734.png)
![3-chloro-4-ethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3932753.png)
![[2-(3-bromophenyl)-6-methoxy-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate](/img/structure/B3932758.png)
![3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3932764.png)
![1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3932765.png)
![N-(3-chlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3932775.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3932781.png)

![3,5-dimethoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3932793.png)
![8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline](/img/structure/B3932799.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3932805.png)
